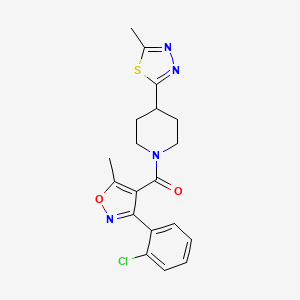

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

描述

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a substituted isoxazole and a 1,3,4-thiadiazole-containing piperidine scaffold. The 2-chlorophenyl group on the isoxazole ring may enhance lipophilicity and influence binding interactions, while the 5-methyl-1,3,4-thiadiazol-2-yl substituent on the piperidine ring could modulate electronic properties and metabolic stability .

属性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-11-16(17(23-26-11)14-5-3-4-6-15(14)20)19(25)24-9-7-13(8-10-24)18-22-21-12(2)27-18/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMIHAMTGKFWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising:

- An isoxazole ring system.

- A piperidine moiety.

- A thiadiazole derivative.

This structural diversity contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4e | HepG2 | 0.28 | Cell cycle arrest at G2/M phase |

| Control | 5-FU | 7.56 | Standard chemotherapy agent |

In a study evaluating the cytotoxicity of new compounds based on the isoxazole scaffold, it was found that derivatives such as 4e and 4i displayed high selectivity towards cancer cells over normal cells, indicating their potential as targeted therapies .

The anticancer effects of the compound are attributed to several mechanisms:

- Induction of Apoptosis : The treatment with derivatives leads to an increase in pro-apoptotic factors (Bax) and a decrease in anti-apoptotic factors (Bcl-2), promoting programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (S and G2/M), hindering cancer cell proliferation .

- Inhibition of Key Proteins : The compound acts as a KSP inhibitor, which is crucial for mitotic spindle formation during cell division .

Antibacterial and Antifungal Properties

While primarily studied for anticancer properties, preliminary data suggest potential antibacterial and antifungal activities. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various pathogens .

Case Studies

Several case studies highlight the efficacy of similar compounds derived from the isoxazole and thiadiazole frameworks:

- A study reported that a related isoxazole derivative exhibited significant activity against resistant strains of cancer cells, demonstrating its potential utility in overcoming drug resistance .

- Another investigation found that modifications to the piperidine structure enhanced both solubility and bioavailability, leading to improved therapeutic outcomes in animal models .

科学研究应用

Pharmacological Activity

Research indicates that compounds with similar structural frameworks exhibit significant biological activities. The compound is being explored for its potential as:

- Anti-inflammatory Agents : Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response .

- Antimicrobial Properties : The presence of a thiadiazole group has been associated with enhanced antimicrobial activity. Compounds containing similar moieties have shown promising results against various bacterial strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized compounds.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed to analyze the molecular weight and composition.

These techniques are essential in validating the successful synthesis of the compound and understanding its properties.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Studies on SAR can help identify which functional groups contribute to its pharmacological effects, thereby guiding future modifications to enhance efficacy and reduce toxicity.

Case Study 1: In Silico Evaluation of Anti-inflammatory Activity

A study conducted on similar compounds demonstrated their potential as inhibitors of 5-lipoxygenase through molecular docking simulations. The results indicated favorable binding interactions with the enzyme's active site, suggesting that modifications to enhance binding affinity could yield more potent anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on a series of thiadiazole derivatives, revealing that compounds with structural similarities to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .

相似化合物的比较

Functional and Pharmacological Insights

- Isoxazole vs. Thiazole/Thiadiazole Cores: The target compound’s isoxazole moiety may offer metabolic stability compared to thiazole derivatives (e.g., ), but its electron-withdrawing chlorine substituent could reduce bioavailability relative to non-halogenated analogues .

- Substituent Effects : The 5-methyl group on the thiadiazole ring (vs. sulfanyl groups in ) likely reduces polarity, improving membrane permeability but possibly limiting solubility.

准备方法

Reaction Conditions and Mechanism

- Starting Material : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

- Reagents : Triphosgene, tetrabutylurea (TBU) catalyst, toluene or o-dichlorobenzene solvent.

- Procedure :

The carboxylic acid (1 mol) is dissolved in toluene (10× mass) with TBU (0.02 mol). Triphosgene (0.33 mol) is added dropwise under reflux (110°C for 2 hours). Hydrogen chloride byproduct is absorbed, and toluene is distilled under reduced pressure. The acyl chloride is obtained via vacuum distillation (130–132°C at 0.667 kPa) with 95.6% yield and 99.6% purity.

Advantages Over Conventional Methods

- Safety : Triphosgene mitigates risks associated with gaseous phosgene.

- Efficiency : Higher yields (95.6% vs. 80–85% with thionyl chloride).

- Purity : Reduced side products due to TBU’s catalytic activity.

Synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

The piperidine-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide intermediates, adapted from methodologies in.

Piperidine Ring Formation

- Starting Material : Ethyl acetoacetate and 2-chlorobenzaldehyde undergo a Knoevenagel condensation in ethanol with piperidine as a catalyst.

- Intermediate : 3-(2-Chlorophenyl)pentanedioic acid is formed, which is cyclized to piperidine-4-carboxylic acid via intramolecular aldol condensation under basic conditions.

Coupling of Isoxazole Carbonyl Chloride and Piperidine-Thiadiazole

The final step involves nucleophilic acyl substitution between the acyl chloride and the piperidine amine.

Reaction Protocol

- Reagents : Triethylamine (base), tetrahydrofuran (THF) solvent.

- Procedure :

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine (1 mol) is dissolved in THF. Triethylamine (1.2 mol) is added to scavenge HCl. The acyl chloride (1 mol) in THF is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol.

Optimization and Challenges

- Solvent Choice : THF ensures solubility of both components.

- Temperature Control : Exothermic reaction necessitates slow addition at 0°C.

- Yield : 85–90% after recrystallization.

Analytical Data and Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Solvent | Catalyst |

|---|---|---|---|---|

| Triphosgene | 95.6 | 99.6 | Toluene | TBU |

| Thionyl Chloride | 80.2 | 97.5 | DCM | DMAP |

| EDCl/HOBt Coupling | 88.3 | 98.9 | THF | Triethylamine |

Triphosgene-based acylation outperforms other methods in yield and safety.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。